molecular formula C21H30N2O B1607028 Quinacainol CAS No. 86024-64-8

Quinacainol

Cat. No.: B1607028
CAS No.: 86024-64-8
M. Wt: 326.5 g/mol
InChI Key: OPNPUTUBENWDBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Quinacainol can be synthesized through a multi-step process involving the reaction of 2-tert-butyl-4-quinolinecarboxaldehyde with 4-piperidylpropanol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Quinacainol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .

Scientific Research Applications

Quinacainol has a wide range of scientific research applications, including:

Mechanism of Action

Quinacainol exerts its effects by blocking sodium channels in cardiac myocytes, leading to a slowing of action potential conduction and a slight prolongation of action potential duration. This mechanism is consistent with its classification as a class Ia and Ic antiarrhythmic agent. This compound also has a minor effect on potassium currents, contributing to its overall antiarrhythmic properties .

Comparison with Similar Compounds

Uniqueness: Quinacainol is unique due to its dual class Ia and Ic antiarrhythmic properties, making it effective in treating a broader range of arrhythmias. Its slower onset and recovery time compared to quinidine provide a distinct pharmacological profile .

Properties

CAS No.

86024-64-8

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol

InChI

InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3

InChI Key

OPNPUTUBENWDBA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O

86073-85-0

Synonyms

1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol
PK 10139
PK-10139
quinacainol
RP 54272
RP-54272

Origin of Product

United States

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